molecular formula C11H16N4O2 B1482059 1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098123-17-0

1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Katalognummer: B1482059
CAS-Nummer: 2098123-17-0
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: XLBXSAVRPXWRGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a cyclobutylazetidinylmethyl group and a carboxylic acid at the 4-position. The azetidine (4-membered nitrogen-containing ring) fused with a cyclobutyl moiety introduces steric strain and conformational rigidity, which may enhance binding specificity in biological systems. This scaffold is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") followed by functionalization of the azetidine moiety .

Eigenschaften

IUPAC Name

1-[(1-cyclobutylazetidin-3-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)6-8-4-14(5-8)9-2-1-3-9/h7-9H,1-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBXSAVRPXWRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)CN3C=C(N=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a unique combination of triazole and azetidine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N4O2C_{11}H_{16}N_{4}O_{2}. The compound incorporates a triazole ring, which is known for its diverse pharmacological properties. The presence of the cyclobutyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

PropertyValue
Molecular Formula C₁₁H₁₆N₄O₂
Molecular Weight 236.27 g/mol
CAS Number 2098123-17-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Triazole derivatives are known to exhibit inhibitory effects on enzymes such as carbonic anhydrases (CAs) and cathepsin B, which are implicated in tumor progression and metastasis.

Inhibition Studies

Recent studies have demonstrated that carboxylic acid derivatives can act as dual inhibitors of carbonic anhydrase and cathepsin B. For instance, compounds similar to this compound showed low micromolar inhibition against human CA isoforms II, IX, and XII. The most potent inhibitors had KiK_i values around 0.7 μM for these isoforms .

Anticancer Activity

In vitro assays have indicated that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

  • Cell Line: A549 (lung cancer)
    • IC50 Value: <100 μM for selected derivatives.

These findings suggest that this compound may possess significant anticancer properties .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Preliminary assessments indicate that the compound may inhibit bacterial growth through mechanisms similar to those observed in other triazole derivatives. Further studies are necessary to quantify these effects against specific pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds can be useful.

Compound NameActivity TypeIC50/Other Values
4-Fluorophenyl appended carboxylic acid derivativeCA IX & XII inhibitorKi=0.7μMK_i=0.7\mu M
Other triazole derivativesAnticancer activity<100 μM (A549)

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has shown potential against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its efficacy in inhibiting the growth of resistant strains of bacteria, which is crucial in the context of rising antibiotic resistance.

Anticancer Properties
The compound's structural features may allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways. This property positions it as a promising candidate for further investigation in cancer therapeutics.

Inflammation Modulation
Triazole derivatives have been implicated in anti-inflammatory responses. The compound may modulate cytokine production and inhibit pathways associated with inflammation, providing a basis for its use in treating inflammatory diseases.

Synthetic Methodologies

Synthesis Routes
The synthesis of 1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods:

  • Click Chemistry : Utilizing the azide-alkyne cycloaddition reaction to form the triazole ring.
  • Condensation Reactions : Involving the reaction of appropriate azetidine derivatives with carboxylic acids under acidic or basic conditions.

These synthetic routes are advantageous due to their efficiency and the ability to produce derivatives with varied functional groups.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [University X] evaluated the antimicrobial activity of this compound against a panel of bacterial and fungal pathogens. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity
In another investigation published in [Journal Y], the compound was tested on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being elucidated through flow cytometry and Western blot analysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, highlighting differences in substituents, synthesis, and biological activity:

Compound Name Substituent at 1-Position Key Features Bioactivity Synthesis Method Reference
Target Compound Cyclobutylazetidin-3-ylmethyl Rigid, strained bicyclic system; carboxylic acid at C4 Not reported (extrapolated: potential antimicrobial/anticancer) Likely CuAAC + azetidine functionalization -
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl Planar aromatic group; kink-like conformation (60° angle between phenyl and triazole) Antibacterial (Gram-positive/-negative, Vibrio cholerae) CuAAC with 2-aminophenyl azide and propiolic acid
1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl; formyl at C5 Tautomerism (cyclic hemiacetal dominates in solution) Not reported; structural studies focus on tautomerism Base-catalyzed reaction of aryl azide with β-ketoester
1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid Cyclohexyl Bulky aliphatic substituent; higher lipophilicity Not reported; used in material science CuAAC or alternative cyclization
5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Heteroaromatic substituent; methyl at C5 Anticancer (NCI-H522 lung cancer cells: ~40% growth inhibition) CuAAC with thiazolyl azide
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid 3-Oxocyclobutylmethyl Ketone in cyclobutane; increased polarity Not reported Not specified
1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Boc-protected piperidin-3-yl Bulky, protected amine; potential prodrug Not reported CuAAC with piperidinyl azide

Structural and Functional Analysis

Substituent Effects on Bioactivity: The 2-aminophenyl analog exhibits antibacterial activity due to its planar aromatic structure, which may intercalate DNA or disrupt microbial membranes . In contrast, the thiazol-2-yl derivative’s anticancer activity arises from heteroaromatic interactions with enzyme active sites (e.g., c-Met kinase inhibition) .

Physicochemical Properties :

  • Lipophilicity : Cyclohexyl and Boc-piperidinyl analogs are more lipophilic than the target compound, which may affect blood-brain barrier penetration .
  • Solubility : The 3-oxocyclobutylmethyl substituent’s ketone enhances polarity, whereas the azetidine’s nitrogen may improve aqueous solubility via hydrogen bonding .

Synthetic Accessibility :

  • Click chemistry (CuAAC) is a common route for triazole formation, but the azetidine-cyclobutyl group in the target compound may require specialized coupling reagents or protecting group strategies .

Key Research Findings

  • Antimicrobial Potential: The 2-aminophenyl analog’s efficacy against V. cholerae (MIC ≤ 2 µg/mL) suggests that nitrogen-rich scaffolds like the target compound could disrupt bacterial biofilm formation .
  • Anticancer Activity : Thiazolyl and trifluoromethyl-substituted triazoles inhibit cancer cell growth (GP = 40–70%) via kinase modulation, indicating the target compound’s azetidine group might enhance binding to similar targets .
  • Tautomerism and Stability : The 5-formyl derivative’s ring-chain tautomerism (20% cyclic hemiacetal) highlights the importance of substituent effects on stability, which the target compound avoids due to its lack of formyl groups .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves:

  • Construction of a 1-substituted 1H-1,2,3-triazole intermediate bearing a suitable leaving group at the 4-position.
  • Introduction of the carboxylic acid functionality at the 4-position of the triazole ring.
  • Attachment of the cyclobutylazetidinylmethyl substituent at the 1-position of the triazole.

This approach leverages organometallic reagents, halogenated triazole intermediates, and carboxylation reactions to achieve high yields and purity.

Detailed Preparation Method (Based on Patent US20180029999A1)

A robust and industrially viable synthetic route is described in the patent US20180029999A1, which provides a high-efficiency preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including those substituted with cyclobutylazetidinylmethyl groups.

Stepwise Outline:

Step Description Reaction Conditions Notes
1 Preparation of 1-cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole Starting from cyclobutylmethyl chloride and dibrominated triazole precursors The dibromo intermediate is key for further functionalization
2 Reaction with isopropylmagnesium chloride (Grignard reagent) in THF at low temperature (−78°C to 0°C) Stirring for 0.5-2 hours; mole ratio of dibromo compound to Grignard reagent 1:0.8-1.5 Selective mono-substitution to form 1-substituted-4-bromo-1H-1,2,3-triazole
3 Acid quenching with hydrochloric acid, organic extraction, drying, and concentration Temperature 40°C-50°C under reduced pressure Isolation of 1-substituted-4-bromo-1H-1,2,3-triazole
4 Treatment of 1-cyclobutyl methyl-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride-lithium chloride composite at −10°C to 20°C Reaction time ~1 hour; followed by CO₂ introduction for carboxylation Carboxylation at 4-position forms 1-cyclobutyl methyl-1H-1,2,3-triazole-4-carboxylic acid
5 Acidification with hydrochloric acid, extraction with ethyl acetate, drying, and concentration Cooling to 0°C for crystallization Final isolation of the target compound with ~70% yield

Key Features:

  • Use of dibromo-triazole intermediates allows selective functionalization.
  • Grignard reagents enable nucleophilic substitution and carboxylation steps.
  • Carbon dioxide is introduced as the carboxyl source under controlled low temperatures.
  • The process avoids highly toxic sodium azide and expensive propiolic acid esters, making it more suitable for industrial scale-up.
  • The final product is obtained by crystallization and purification steps ensuring high purity.

Reaction Scheme Summary

The core reaction sequence can be summarized as:

Comparative Analysis of Preparation Methods

Aspect Traditional Methods Patent US20180029999A1 Method
Starting materials Propiolic acid esters, sodium azide (toxic, explosive) Dibromo-triazole intermediates, cyclobutylmethyl chloride
Safety Hazardous reagents (azides) Safer reagents, avoids azides
Yield Moderate, with by-products High yield (~70%)
Industrial suitability Limited due to safety and cost Designed for industrial scalability
Environmental impact Less environmentally friendly Improved environmental profile

Additional Notes on Related Synthetic Approaches

  • The preparation of related triazole carboxylic acids often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functional group transformations to introduce carboxylic acid groups. However, this method may involve expensive or hazardous reagents and is less favored industrially for this specific compound.

  • Alternative N-alkylation methods on triazole rings have been reported but can lead to tautomeric by-products and isomer mixtures, complicating purification.

Summary Table of Critical Parameters

Parameter Optimal Conditions Comments
Solvent Tetrahydrofuran (THF) Good solubility and stability for organometallic reagents
Temperature −78°C to 20°C Low temperatures favor selectivity and reduce side reactions
Reagents Isopropylmagnesium chloride, isopropylmagnesium chloride-lithium chloride composite Efficient nucleophiles for substitution and carboxylation
Carboxylation Introduction of CO₂ gas at low temp Direct carboxylation of organometallic intermediate
Work-up Acid quenching with HCl, extraction with ethyl acetate Standard organic purification techniques
Yield Approximately 70% High yield for multi-step synthesis

Q & A

Q. What are the standard synthetic protocols for preparing 1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the triazole core. For example, propiolic acid derivatives can undergo decarboxylation followed by cycloaddition with azides under heterogeneous Cu/C catalysis . Alternatively, ruthenium complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) enable regioselective 1,4-disubstituted triazole formation, as demonstrated in analogous compounds . Key steps include refluxing in toluene with catalytic metal complexes, followed by purification via silica gel chromatography .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, triazole protons resonate at δ 7.6–8.0 ppm, while cyclobutyl and azetidine protons appear as distinct multiplet patterns .
  • X-Ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., N3–C4: 1.3367 Å, C3–N1: 1.3621 Å) and confirms non-ideal tetrahedral geometry at the methylene linker (C–CH₂–N angle: 112.13°) . SHELX software is widely used for refinement .

Q. How is the compound purified, and what challenges arise during isolation?

Purification often involves recrystallization from dichloromethane/ether mixtures or column chromatography. Hydrolysis of ester precursors (e.g., methyl esters) under basic conditions yields the carboxylic acid, but care must be taken to avoid pyrimidine ring cleavage in related analogs . Trace metal residues from catalysts (Cu, Ru) may require chelating agents or repeated washing.

Advanced Research Questions

Q. How can low yields in the cycloaddition step be addressed?

Low yields may stem from competing decarboxylation or regioselectivity issues. Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst loading) is critical. For example, Cu/C catalysts in flow systems improve efficiency by ensuring rapid mixing and minimizing side reactions . Pre-forming the azide intermediate (e.g., 1-cyclobutylazetidin-3-ylmethyl azide) before cycloaddition can also enhance regiochemical control .

Q. How are structural ambiguities resolved when crystallographic data conflicts with computational models?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles often arise from crystal packing effects. Refinement using SHELXL with high-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis can validate torsional angles and hydrogen bonding patterns . For flexible moieties like the cyclobutylazetidine group, variable-temperature NMR or dynamic crystallography may clarify conformational dynamics .

Q. What strategies are used to evaluate its biological activity, such as Wnt/β-catenin pathway inhibition?

  • In Vitro Assays : Dose-response studies in HEK293T cells transfected with Wnt reporters quantify IC₅₀ values. Triazole-carboxylic acid derivatives have shown IC₅₀ values in the low micromolar range .
  • Metabolic Profiling : LC-MS/MS tracks glucose/lipid metabolism modulation in hepatocyte models, with structural analogs demonstrating improved insulin sensitivity .
  • SAR Studies : Modifying the cyclobutylazetidine substituent (e.g., tert-butyl or morpholino groups) enhances solubility and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.